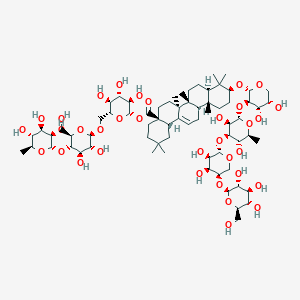

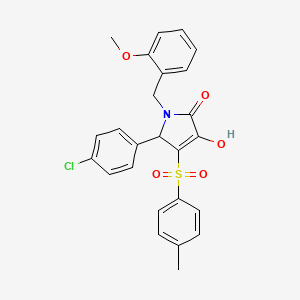

![molecular formula C23H20F2N2O4 B2542367 7-Fluoro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-31-6](/img/structure/B2542367.png)

7-Fluoro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves unique strategies to incorporate the fluorine atom into the molecular framework. In the context of steroidal compounds, the synthesis of 3β-fluoro derivatives of steroids such as 7-dehydrocholesterol and ergosterol has been explored. The process involves protecting the 5,7-diene system before fluorination, as direct fluorination does not yield the desired 3β-fluoro derivatives. Instead, the formation of a cyclo-adduct with 4-phenyl-1,2,4-triazoline-3,5-dione is carried out, followed by fluorination with morpholinosulfur trifluoride. This step is crucial to obtain the 3β-fluoro adduct. Subsequently, the 5,7-double bonds are regenerated by treating the adduct with sodium methanolate in methanol .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. In the case of 1-(fluorophenyl)pyrroles, the fluorine atom exerts a special directing effect during lithiation reactions. This effect is independent of the structure of the tertiary amine type ligands used in the reaction. Semiempirical quantum chemical calculations have shown that the presence of the fluorine atom increases the kinetic acidity of the neighboring position, which is critical for the ortho lithiation of these compounds. This indicates that the fluorine atoms in the molecule not only affect its reactivity but also its regioselectivity during chemical transformations .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often distinct from their non-fluorinated counterparts due to the electronegative nature of fluorine. The special directing effect of fluorine in ortho lithiation of 1-(fluorophenyl)pyrroles is a prime example of this. The fluorine atom increases the kinetic acidity of the hydrogen atoms adjacent to it, which facilitates the lithiation process at the ortho position relative to the fluorine substituent. This unique reactivity pattern is crucial for the synthesis of various fluorinated aromatic compounds and highlights the importance of understanding the influence of fluorine in chemical reactions .

Physical and Chemical Properties Analysis

Fluorine atoms have a profound impact on the physical and chemical properties of the molecules they are part of. Their high electronegativity and small size can lead to increased stability of the molecule, changes in acidity and basicity, and alterations in the molecule's dipole moment. In the case of 1-(fluorophenyl)pyrroles, the presence of fluorine atoms not only affects the molecule's reactivity but also its acidity, as evidenced by the increased kinetic acidity of the neighboring position. This can have significant implications for the solubility, boiling point, and overall reactivity of the molecule . The synthesis process described for the steroidal compounds also suggests that the introduction of fluorine can lead to the formation of stable adducts, which can then be manipulated to regenerate desired structural features such as double bonds .

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds often involves complex chemical reactions aiming at introducing specific functional groups that enhance the compound's biological activity or physical properties. For instance, the synthesis of pyrimidine derivatives linked with morpholinophenyl groups has been reported, highlighting the detailed synthesis process and characterization of the compounds using spectral and analytical data (Gorle et al., 2016).

Biological Activities

The biological activities of compounds with similar structures have been extensively studied, including their larvicidal, antibacterial, and anti-HIV-1 activities. For example, certain pyrimidine derivatives exhibit significant larvicidal activity against mosquito larvae, suggesting potential applications in controlling mosquito populations and preventing mosquito-borne diseases (Gorle et al., 2016). Moreover, derivatives of indole-2,3-dione have shown promising antibacterial activity against common pathogens, indicating their potential as novel antibacterial agents (Joshi et al., 1981).

Photophysical Properties and Applications

The photophysical properties of compounds containing fluorophores or chromophores are of significant interest for various applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors. A study on hybrid thin films comprising poly(9,9′-di-n-octylfluorenyl-2.7-diyl) and a specific dione derivative revealed insights into their energy transfer mechanisms, which are critical for improving the performance of photonic devices (Al‐Asbahi et al., 2013).

Antimicrobial and Enzyme Inhibition

Compounds structurally related to 7-Fluoro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have also been evaluated for their antimicrobial activities and ability to inhibit specific enzymes. For instance, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline demonstrated potent antimicrobial activity and were effective in inhibiting topoisomerase II gyrase A, a crucial enzyme for bacterial DNA replication (Janakiramudu et al., 2017).

properties

IUPAC Name |

7-fluoro-1-(3-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N2O4/c24-15-3-1-2-14(12-15)20-19-21(28)17-13-16(25)4-5-18(17)31-22(19)23(29)27(20)7-6-26-8-10-30-11-9-26/h1-5,12-13,20H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPVEFJOZPRZCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

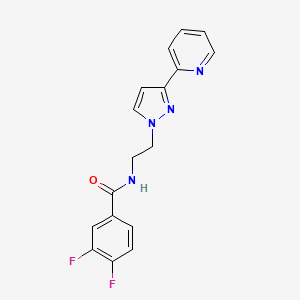

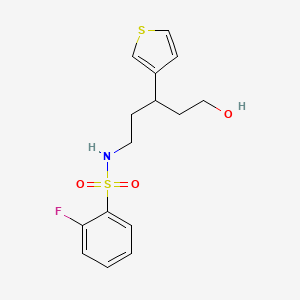

![7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2542284.png)

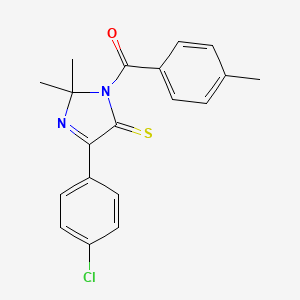

![N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2542289.png)

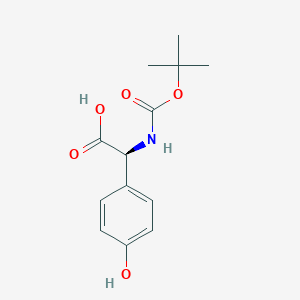

![4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2542292.png)

![N-benzyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2542296.png)

![5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B2542297.png)

![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2542298.png)

![N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2542303.png)

![4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde](/img/structure/B2542306.png)